REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[c:6]1[cH:7][o:8][c:9]([Si:11]([CH3:12])([CH3:13])[CH3:14])[cH:10]1.[CH3:21][C:22]#[N:23].[OH2:20].[S:15]([Cl:16])(=[O:17])([Cl:18])=[O:19]>>[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[c:6]1[cH:7][o:8][c:9]([Cl:18])[cH:10]1
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Name
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CCOC(=O)c1coc([Si](C)(C)C)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1coc([Si](C)(C)C)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)Cl
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Name
|
|
Type
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product
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Smiles
|
CCOC(=O)c1coc(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |